Pentanedioic acid, bis(trimethylsilyl) ester
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Overview
Description
Pentanedioic acid, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C14H32O5Si3. It is commonly used in organic synthesis and serves as a protective group for carboxylic acids. The compound is characterized by its two trimethylsilyl groups attached to the pentanedioic acid backbone, which enhances its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentanedioic acid, bis(trimethylsilyl) ester can be synthesized through the reaction of pentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pentanedioic acid, bis(trimethylsilyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a protective group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanedioic acid, bis(trimethylsilyl) ester involves the stabilization of carboxylic acids through the formation of trimethylsilyl esters. This stabilization prevents unwanted side reactions and allows for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester: Similar in structure but contains a methoxyimino group.
Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester: Contains an additional trimethylsilyl group attached to the oxygen atom
Uniqueness
Pentanedioic acid, bis(trimethylsilyl) ester is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in organic synthesis and various industrial applications .
Properties
CAS No. |
55494-07-0 |
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Molecular Formula |
C11H24O4Si2 |
Molecular Weight |
276.48 g/mol |
IUPAC Name |
bis(trimethylsilyl) pentanedioate |
InChI |
InChI=1S/C11H24O4Si2/c1-16(2,3)14-10(12)8-7-9-11(13)15-17(4,5)6/h7-9H2,1-6H3 |
InChI Key |
UWZGPXOJVOOLSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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